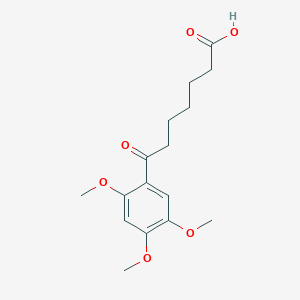

7-(2,4,5-Trimethoxyphenyl)-7-oxoheptanoic acid

Beschreibung

7-(2,4,5-Trimethoxyphenyl)-7-oxoheptanoic acid is a synthetic carboxylic acid derivative featuring a phenyl ring substituted with three methoxy groups at positions 2, 4, and 5, linked to a seven-carbon aliphatic chain terminating in a ketone and carboxylic acid group.

Eigenschaften

IUPAC Name |

7-oxo-7-(2,4,5-trimethoxyphenyl)heptanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22O6/c1-20-13-10-15(22-3)14(21-2)9-11(13)12(17)7-5-4-6-8-16(18)19/h9-10H,4-8H2,1-3H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXVTVJCUDMBSKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1C(=O)CCCCCC(=O)O)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801263716 | |

| Record name | 2,4,5-Trimethoxy-ζ-oxobenzeneheptanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801263716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

951891-97-7 | |

| Record name | 2,4,5-Trimethoxy-ζ-oxobenzeneheptanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=951891-97-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4,5-Trimethoxy-ζ-oxobenzeneheptanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801263716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2,4,5-Trimethoxyphenyl)-7-oxoheptanoic acid typically involves the reaction of 2,4,5-trimethoxybenzaldehyde with heptanoic acid derivatives. One common method is the Wittig reaction, followed by oxidation to introduce the keto group . The reaction conditions often include the use of strong bases like sodium hydride and solvents such as tetrahydrofuran (THF).

Industrial Production Methods

Industrial production methods for this compound are not widely documented. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, possibly using continuous flow reactors to enhance efficiency and scalability .

Analyse Chemischer Reaktionen

Types of Reactions

7-(2,4,5-Trimethoxyphenyl)-7-oxoheptanoic acid can undergo various chemical reactions, including:

Oxidation: The keto group can be further oxidized to form carboxylic acids.

Reduction: The keto group can be reduced to form alcohols.

Substitution: The trimethoxyphenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Electrophiles such as halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products

Oxidation: Formation of carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of halogenated derivatives.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The mechanism of action of 7-(2,4,5-Trimethoxyphenyl)-7-oxoheptanoic acid involves its interaction with various molecular targets. The trimethoxyphenyl group is known to inhibit enzymes such as tubulin and heat shock protein 90 (Hsp90), leading to disruption of cellular processes . Additionally, it may interact with receptors and signaling pathways involved in inflammation and cancer progression .

Vergleich Mit ähnlichen Verbindungen

Structural Variations and Physicochemical Properties

The following table summarizes key structural analogs and their properties:

*Estimated based on structural similarity to .

Key Observations:

- Substituent Position and Number: The 2,4,5-trimethoxy substitution likely enhances hydrogen bonding capacity and metabolic stability compared to dimethoxy or single-methoxy analogs (e.g., 7-(4-Methoxyphenyl)-7-oxoheptanoic acid) .

- Chain Length : All analogs share a seven-carbon chain, suggesting consistent spatial arrangement critical for target interaction (e.g., enzymatic active sites).

Anti-Inflammatory Potential (Extrapolated from ):

Compounds with heptanoic acid chains and substituted phenyl rings (e.g., 7-(2-(Heptylamino)-5-oxocyclopent-1-en-1-yl)-7-oxoheptanoic acid) demonstrated anti-inflammatory activity in murine models, suppressing edema by 40-60% in histamine- and concanavalin A-induced inflammation . While the target compound lacks a cyclopentenone ring, its trimethoxy phenyl group may similarly modulate inflammatory pathways (e.g., COX-2 inhibition).

Epigenetic Modulation (From and ):

Analog 7-(Benzyloxy)-7-oxoheptanoic acid (4a) was used in histone deacetylase (HDAC) degrader synthesis . The target compound’s methoxy groups could serve as hydrogen bond donors/acceptors for binding to HDACs or E3 ligases.

Biologische Aktivität

7-(2,4,5-Trimethoxyphenyl)-7-oxoheptanoic acid is a compound characterized by its trimethoxyphenyl group attached to a heptanoic acid backbone. This unique structure enables it to exhibit a variety of biological activities, making it a subject of interest in pharmacological research. The following sections will detail its biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

- IUPAC Name: 7-(2,4,5-Trimethoxyphenyl)-7-oxoheptanoic acid

- Molecular Formula: C16H22O5

- CAS Number: 951891-97-7

Biological Activity Overview

The biological activities of 7-(2,4,5-trimethoxyphenyl)-7-oxoheptanoic acid are attributed to its interactions with various biomolecules. Research indicates that this compound exhibits:

- Antimicrobial Properties: Effective against bacteria such as Helicobacter pylori and Mycobacterium tuberculosis.

- Anticancer Effects: Inhibits the activity of key enzymes involved in cancer cell proliferation.

- Anti-inflammatory Activity: Modulates inflammatory pathways, potentially reducing symptoms associated with chronic inflammation.

The compound's mechanism of action involves several molecular targets:

-

Enzyme Inhibition:

- Heat Shock Protein 90 (Hsp90): Inhibition leads to destabilization of client proteins essential for tumor growth.

- Thioredoxin Reductase (TrxR): Disruption of redox balance in cancer cells promotes apoptosis.

-

Cell Signaling Pathways:

- Influences pathways related to cell survival and apoptosis, particularly in cancer cells.

-

Biochemical Interactions:

- Forms hydrogen bonds with target proteins, altering their function and leading to biological effects such as reduced cell proliferation and increased apoptosis.

Table 1: Summary of Biological Activities

| Activity Type | Target Organism/Pathway | Observed Effect |

|---|---|---|

| Antimicrobial | Helicobacter pylori, Mycobacterium tuberculosis | Inhibition of growth |

| Anticancer | Cancer cell lines (e.g., breast cancer) | Induction of apoptosis |

| Anti-inflammatory | Various inflammatory pathways | Reduction in cytokine production |

Case Studies

-

Antimicrobial Efficacy:

A study evaluated the compound's effectiveness against H. pylori. Results indicated significant inhibition of bacterial growth at concentrations as low as 10 µg/mL, suggesting potential for therapeutic use in treating infections caused by this pathogen. -

Cancer Research:

In vitro studies demonstrated that treatment with 7-(2,4,5-trimethoxyphenyl)-7-oxoheptanoic acid led to a 50% reduction in cell viability in breast cancer cell lines after 48 hours. Mechanistic studies revealed that this was associated with increased levels of pro-apoptotic factors and decreased levels of anti-apoptotic proteins. -

Inflammatory Response:

The compound was tested in animal models for its anti-inflammatory effects. Administration resulted in reduced levels of inflammatory markers such as TNF-alpha and IL-6, indicating its potential utility in managing chronic inflammatory diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.